N-(1,3-benzothiazol-2-yl)-5-methylfuran-2-carboxamide
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Overview
Description
N~2~-(1,3-benzothiazol-2-yl)-5-methyl-2-furamide is a compound that features a benzothiazole moiety linked to a furan ring via an amide bond. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. Benzothiazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(1,3-benzothiazol-2-yl)-5-methyl-2-furamide typically involves the condensation of 2-aminobenzothiazole with 5-methyl-2-furoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high yield.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can also be incorporated to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N~2~-(1,3-benzothiazol-2-yl)-5-methyl-2-furamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The amide bond can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the benzothiazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
N~2~-(1,3-benzothiazol-2-yl)-5-methyl-2-furamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N2-(1,3-benzothiazol-2-yl)-5-methyl-2-furamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Its anticancer activity could be due to the induction of apoptosis or inhibition of cell proliferation through the modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(1,3-benzothiazol-2-yl)-2-furamide
- N~2~-(1,3-benzothiazol-2-yl)-5-ethyl-2-furamide
- N~2~-(1,3-benzothiazol-2-yl)-5-methyl-2-thiophenamide
Uniqueness
N~2~-(1,3-benzothiazol-2-yl)-5-methyl-2-furamide is unique due to the presence of both benzothiazole and furan moieties, which confer distinct chemical and biological properties. The methyl group on the furan ring can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C13H10N2O2S |
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Molecular Weight |
258.30 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-5-methylfuran-2-carboxamide |
InChI |
InChI=1S/C13H10N2O2S/c1-8-6-7-10(17-8)12(16)15-13-14-9-4-2-3-5-11(9)18-13/h2-7H,1H3,(H,14,15,16) |
InChI Key |
NRVRHDZRKZVXHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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